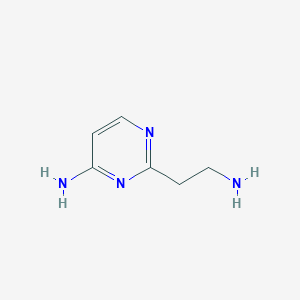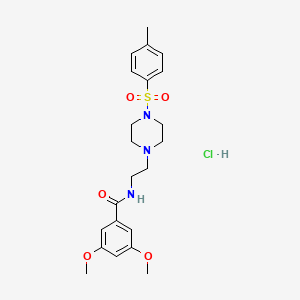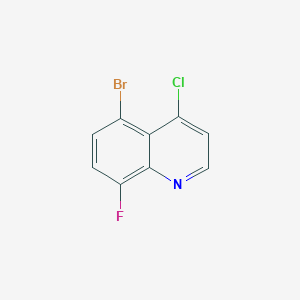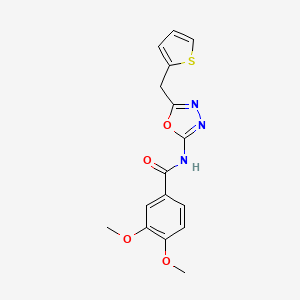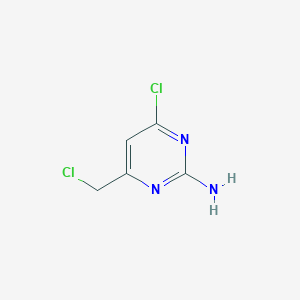
4-Chloro-6-(chloromethyl)pyrimidin-2-amine
Descripción general
Descripción
4-Chloro-6-(chloromethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a pyrimidine derivative and is commonly referred to as CCMA. CCMA has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Synthesis and Structure : 4-Chloro-6-(chloromethyl)pyrimidin-2-amine is used in the synthesis of various pharmacologically active compounds. A study demonstrated the synthesis of a derivative through nucleophilic substitution, providing insights into its chemical structure and properties (Ogurtsov & Rakitin, 2021).
Modification into Other Compounds : It serves as a precursor for transforming pyrimidinones into amino-derivatives, showcasing its versatility in chemical reactions (Botta et al., 1985).
Antimicrobial Applications : Some derivatives synthesized from this compound have been investigated for their antimicrobial properties, although results varied (Ferrarini et al., 1995).
Biological and Pharmacological Research
Biological Model Compounds : It is utilized in the creation of model compounds for studying biologically significant molecules, such as betainic guanines present in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).
Antibacterial Evaluation : Derivatives of this compound have shown potential as antibacterial agents, indicating its role in developing new pharmaceuticals (Etemadi et al., 2016).
Insecticidal and Fungicidal Activity : Some compounds derived from this chemical have displayed moderate insecticidal and fungicidal activities, suggesting its potential in agricultural applications (Chen & Shi, 2008).
Advanced Chemical Investigations
Investigations on Non-Covalent Interactions : Studies involving this compound derivatives have provided insights into non-covalent interactions, important for understanding molecular behavior (Zhang et al., 2018).
Crystallographic Studies : The compound has been used in crystallography to study molecular recognition processes, highlighting its role in understanding drug action (Rajam et al., 2017).
Antiallergic Potential : Derivatives of this compound have been explored for their antiallergic activity, contributing to the development of new therapies (Lesher et al., 1982).
Mecanismo De Acción
Target of Action
It is known that pyrimidines, the class of compounds to which it belongs, have a wide range of pharmacological effects .
Mode of Action
Pyrimidines, in general, are known to interact with various targets, leading to a variety of biological effects .
Biochemical Pathways
Pyrimidines are known to influence several pathways, resulting in diverse downstream effects .
Result of Action
Pyrimidines are known to exhibit a range of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
4-chloro-6-(chloromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRFGLZGZZWAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92311-35-8 | |
| Record name | 4-chloro-6-(chloromethyl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

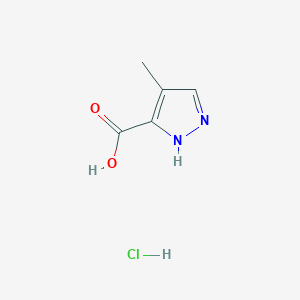
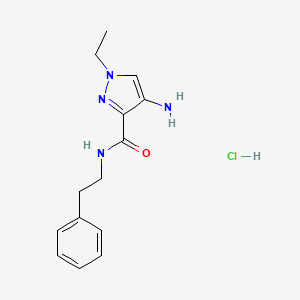
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)
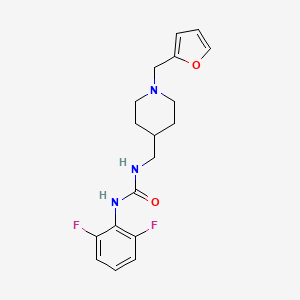
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)


![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
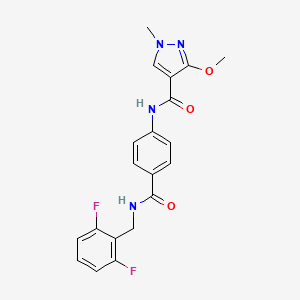
![5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid](/img/structure/B2637470.png)
